N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a structurally complex organic molecule characterized by:
- A pyrazoline ring (4,5-dihydro-1H-pyrazole) fused with a 2-fluorophenyl group at position 3.
- A furan-2-carbonyl moiety at position 1 of the pyrazoline ring.
- A methanesulfonamide group attached to a phenyl ring at position 2.
This compound is part of a broader class of N-substituted pyrazoline derivatives, which are studied for their diverse pharmacological properties, including antiviral, anti-inflammatory, and enzyme inhibitory activities . Its structural complexity enables interactions with biological targets such as viral polymerases or carbonic anhydrases, though its exact mechanism remains under investigation .
Properties
IUPAC Name |
N-[3-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-30(27,28)24-15-7-4-6-14(12-15)18-13-19(16-8-2-3-9-17(16)22)25(23-18)21(26)20-10-5-11-29-20/h2-12,19,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEANYOKIXPBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and furoyl groups. The final step involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group. Common reagents used in these reactions include fluorobenzene, furoyl chloride, and methanesulfonyl chloride, under conditions such as reflux and the use of catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and furoyl groups may play a role in binding to these targets, while the pyrazolyl group can modulate the compound’s overall reactivity and stability. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations on the phenyl, pyrazoline, and sulfonamide groups. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies :
Substituent Position Matters :
- The 2-fluorophenyl group in the target compound provides optimal steric and electronic interactions for binding viral polymerases, as seen in molecular docking studies . Shifting fluorine to the 3- or 4-position (e.g., Analog 1) disrupts these interactions, lowering efficacy .
- Furan vs. Thiophene : Replacing furan-2-carbonyl with thiophene-2-carbonyl (Analog 2) alters electron density, reducing π-π stacking but improving oxidative stability .
Sulfonamide Modifications :
- Methanesulfonamide is critical for hydrogen bonding with enzyme active sites. Ethanesulfonamide analogs (e.g., N-{4-[5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide) show reduced potency due to increased steric bulk .
Biological Activity :
- The target compound’s furan-2-carbonyl group correlates with antiviral activity in monkeypox virus (MPXV) studies, while chlorophenyl analogs (e.g., Analog 4) prioritize antibacterial over antiviral effects .
- Pyrazoline derivatives with p-tolyl groups (Analog 3) exhibit better blood-brain barrier penetration, suggesting utility in CNS-targeted therapies .
Table 2: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 452.47 g/mol | 452.47 | 468.54 | 401.48 |
| LogP | 3.2 | 3.5 | 3.8 | 2.9 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.12 | 0.25 |
| Melting Point | 198–202°C | 205°C | 190°C | 175°C |
Biological Activity
N-{3-[5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound features several functional groups including a fluorophenyl group , a furan-2-carbonyl group , and a pyrazole ring . These structural components contribute to its diverse biological activities, making it a subject of interest in drug design and discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
- Introduction of the Fluorophenyl Group : Often involves a Suzuki-Miyaura coupling reaction.
- Attachment of the Furan-2-carbonyl Group : Accomplished via acylation with furan-2-carbonyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines:
These findings suggest that this compound exhibits significant cytotoxicity against breast and colorectal cancer cells.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to tumor growth and inflammation.
Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results demonstrated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Inhibition of Inflammatory Pathways
Another study assessed the anti-inflammatory effects of pyrazole compounds, revealing that they significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents for inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
